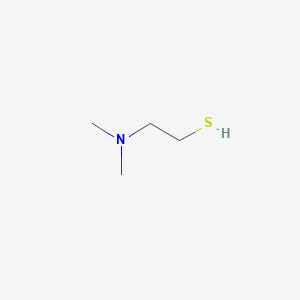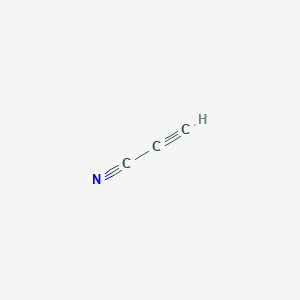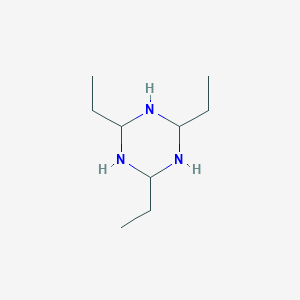
2,4,6-Triethylhexahydro-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triethylhexahydro-1,3,5-triazine (TETA) is a cyclic triamine that has been widely used in various scientific research applications. It is a colorless liquid with a faint odor and is soluble in water and most organic solvents. TETA is an important intermediate in the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.
作用机制
2,4,6-Triethylhexahydro-1,3,5-triazine acts as a chelating agent by forming stable complexes with metal ions. It binds to metal ions such as copper, zinc, and iron, preventing them from participating in harmful reactions. 2,4,6-Triethylhexahydro-1,3,5-triazine also acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing them from corroding. In addition, 2,4,6-Triethylhexahydro-1,3,5-triazine stabilizes polymers by forming strong hydrogen bonds with the polymer chains.
生化和生理效应
2,4,6-Triethylhexahydro-1,3,5-triazine has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various diseases. It has been shown to protect against oxidative stress and inflammation, which are associated with many diseases such as cancer, Alzheimer's disease, and diabetes. 2,4,6-Triethylhexahydro-1,3,5-triazine has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2,4,6-Triethylhexahydro-1,3,5-triazine is a versatile compound that can be used in various scientific research applications. It is readily available and relatively inexpensive, making it an attractive option for many researchers. However, 2,4,6-Triethylhexahydro-1,3,5-triazine has limitations in terms of its stability and reactivity. It can decompose over time and may react with other compounds in the presence of certain catalysts. Therefore, researchers must be careful when handling and storing 2,4,6-Triethylhexahydro-1,3,5-triazine to ensure accurate and reproducible results.
未来方向
There are many potential future directions for 2,4,6-Triethylhexahydro-1,3,5-triazine research. One area of interest is the development of 2,4,6-Triethylhexahydro-1,3,5-triazine-based drugs for the treatment of various diseases. 2,4,6-Triethylhexahydro-1,3,5-triazine has shown promise as an antioxidant and neuroprotective agent, and further studies are needed to determine its potential therapeutic applications. Another area of interest is the development of new synthesis methods for 2,4,6-Triethylhexahydro-1,3,5-triazine and its derivatives. This could lead to the discovery of new compounds with unique properties and applications. Finally, there is a need for further studies on the biochemical and physiological effects of 2,4,6-Triethylhexahydro-1,3,5-triazine. This could lead to a better understanding of its mechanisms of action and potential therapeutic uses.
合成方法
2,4,6-Triethylhexahydro-1,3,5-triazine can be synthesized by reacting ethylenediamine with formaldehyde in the presence of hydrogen gas and a catalyst. The reaction yields 2,4,6-Triethylhexahydro-1,3,5-triazine as a byproduct, which can be isolated and purified by distillation or crystallization. 2,4,6-Triethylhexahydro-1,3,5-triazine can also be synthesized by reacting hexahydro-1,3,5-triazine with ethyl bromide in the presence of a strong base such as sodium hydride.
科学研究应用
2,4,6-Triethylhexahydro-1,3,5-triazine has been widely used in scientific research as a chelating agent, corrosion inhibitor, and polymer stabilizer. It is also used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and surfactants. 2,4,6-Triethylhexahydro-1,3,5-triazine has been studied for its potential use in the treatment of metal poisoning, Alzheimer's disease, and cancer.
属性
CAS 编号 |
102-26-1 |
|---|---|
产品名称 |
2,4,6-Triethylhexahydro-1,3,5-triazine |
分子式 |
C9H21N3 |
分子量 |
171.28 g/mol |
IUPAC 名称 |
2,4,6-triethyl-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3 |
InChI 键 |
BAPJNTSMYWUXMK-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(N1)CC)CC |
规范 SMILES |
CCC1NC(NC(N1)CC)CC |
其他 CAS 编号 |
102-26-1 |
同义词 |
2,4,6-triethylhexahydro-1,3,5-triazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



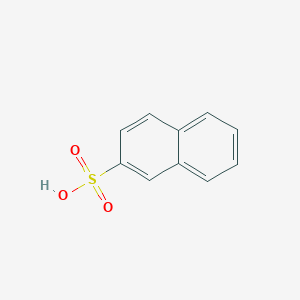
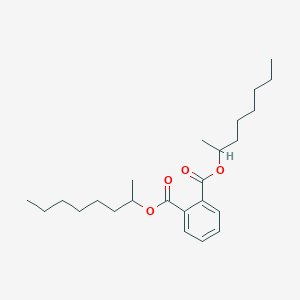

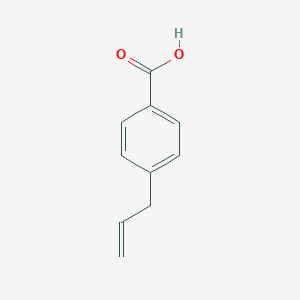


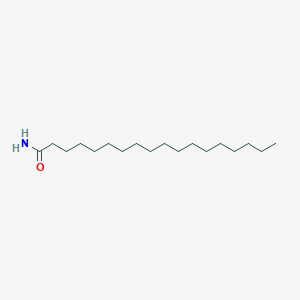
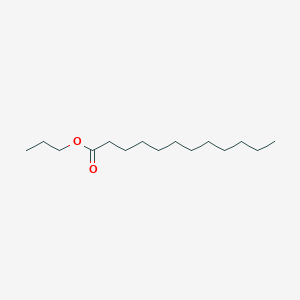
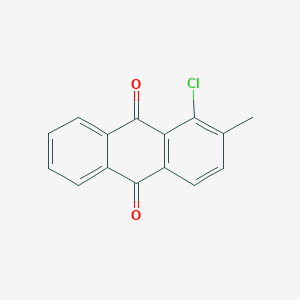
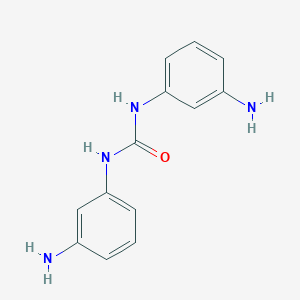
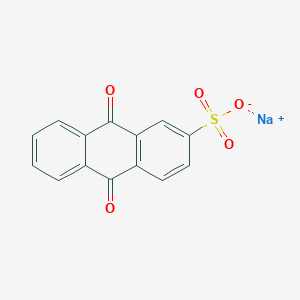
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
